Complanatoside C
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Overview
Description
Complanatoside C is a flavonoid glycoside compound isolated from the seeds of Astragalus complanatus It is known for its potential anti-inflammatory and anti-oxidative activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Complanatoside C can be isolated from the seeds of Astragalus complanatus using various chromatographic methods. The extraction process typically involves the use of 95% ethanol, followed by purification through techniques such as UV, IR, NMR, and MS spectroscopic data analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions: Complanatoside C, like other flavonoid glycosides, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a flavonoid glycoside, it is of interest for its chemical properties and potential as a precursor for synthesizing other compounds.
Mechanism of Action
Complanatoside C exerts its effects through various molecular targets and pathways. It has been shown to:
Enhance antioxidation and detoxification activities: This is regulated by transcription factors like SKN-1.
Activate heat shock proteins: Mediated by HSF-1, which helps in stress resistance.
Extend lifespan: Through pathways involving DAF-16/FOXO, SKN-1, and HSF-1.
Comparison with Similar Compounds
Complanatoside C can be compared with other flavonoid glycosides, such as:
Complanatoside A: Another flavonoid glycoside from the same plant, known for similar anti-inflammatory and anti-oxidative properties.
Myricetin: A flavonoid with strong antioxidant properties, commonly found in various fruits and vegetables.
Quercetin: Another well-known flavonoid with anti-inflammatory and antioxidant effects.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of pharmacological properties it exhibits. Its potential to enhance stress resistance and extend lifespan in model organisms sets it apart from other similar compounds.
Conclusion
This compound is a promising compound with various potential applications in scientific research and medicine. Its unique properties and mechanisms of action make it an interesting subject for further study and development.
Properties
Molecular Formula |
C48H60O24 |
---|---|
Molecular Weight |
1021.0 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (2E,4E)-5-[(1R,3S,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C48H60O24/c1-21(9-10-48(62)45(2)14-23(51)15-46(48,3)66-18-45)11-30(53)64-19-47(61)20-65-44(41(47)60)72-40-36(58)33(55)29(17-50)70-43(40)71-39-34(56)31-26(52)12-25(63-4)13-27(31)68-38(39)22-5-7-24(8-6-22)67-42-37(59)35(57)32(54)28(16-49)69-42/h5-13,23,28-29,32-33,35-37,40-44,49-52,54-55,57-62H,14-20H2,1-4H3/b10-9+,21-11+/t23-,28+,29+,32+,33+,35-,36-,37+,40+,41-,42+,43-,44-,45+,46?,47+,48-/m0/s1 |
InChI Key |
JOPUJUYFPCGTLX-SPTUTCEOSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC[C@]1(CO[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O)O)/C=C/[C@@]7([C@@]8(C[C@@H](CC7(OC8)C)O)C)O |
Canonical SMILES |
CC(=CC(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)C=CC7(C8(CC(CC7(OC8)C)O)C)O |
Origin of Product |
United States |
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